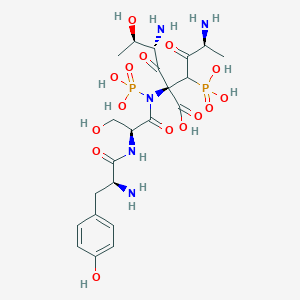
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a chemical compound that belongs to the class of oxime derivatives. It is commonly known as 3-PPOH and is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-PPOH involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
3-PPOH has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, increasing the levels of glutathione, and improving mitochondrial function. It also protects against neuronal damage and improves cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-PPOH in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use in lab experiments.
Zukünftige Richtungen
The potential therapeutic applications of 3-PPOH are still being explored, and there are several future directions for research in this area. Some of these include investigating its efficacy in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis, exploring its potential as an anti-cancer agent, and developing novel formulations to improve its solubility and stability.
Conclusion
In conclusion, 2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-PPOH involves the reaction of 3-hydroxy-3-propyl-2-hexanone with phenylmethyl hydroxylamine in the presence of a catalyst. This reaction results in the formation of 3-PPOH as a white crystalline solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
3-PPOH has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
154874-69-8 |
|---|---|
Produktname |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Molekularformel |
C17H23ClN4O4 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
4-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]heptan-4-ol |
InChI |
InChI=1S/C16H25NO2/c1-4-11-16(18,12-5-2)14(3)17-19-13-15-9-7-6-8-10-15/h6-10,18H,4-5,11-13H2,1-3H3/b17-14- |
InChI-Schlüssel |
RAWMBDWHWUIOPU-VKAVYKQESA-N |
Isomerische SMILES |
CCCC(CCC)(/C(=N\OCC1=CC=CC=C1)/C)O |
SMILES |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
Kanonische SMILES |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
Synonyme |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
